molecular formula C28H24ClN3S B14926964 2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B14926964
M. Wt: 470.0 g/mol
InChI Key: PLAHQISTXDBCSO-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound featuring a pyrazole ring substituted with chloro and dimethylphenyl groups, and a thiazole ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium on carbon (Pd/C) for hydrogenation steps and bases like sodium bicarbonate (NaHCO₃) for neutralization are commonly used.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ with Pd/C catalyst.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenol: A phenolic compound with antimicrobial properties.

    2-chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine: A triazine derivative with applications in herbicides.

Uniqueness

2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is unique due to its dual ring structure combining pyrazole and thiazole moieties, which imparts distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C28H24ClN3S

Molecular Weight

470.0 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C28H24ClN3S/c1-17-10-12-22(14-19(17)3)26-25(29)27(23-13-11-18(2)20(4)15-23)32(31-26)28-30-24(16-33-28)21-8-6-5-7-9-21/h5-16H,1-4H3

InChI Key

PLAHQISTXDBCSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC(=C(C=C5)C)C)Cl)C

Origin of Product

United States

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